molecular formula C12H11FN2 B2738472 4-fluoro-N-(pyridin-2-ylmethyl)aniline CAS No. 940365-99-1

4-fluoro-N-(pyridin-2-ylmethyl)aniline

Cat. No. B2738472
CAS RN: 940365-99-1
M. Wt: 202.232
InChI Key: WWLAZFLOFFVANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(pyridin-2-ylmethyl)aniline is a chemical compound used in scientific research. It has a molecular formula of C12H11FN2 and a molecular weight of 202.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline ring via a methylene bridge. The aniline ring carries a fluorine atom .


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 89.02° C, a predicted boiling point of 316.3° C at 760 mmHg, and a predicted density of 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.62 .

Scientific Research Applications

Coordination Polymers Synthesis

4-fluoro-N-(pyridin-2-ylmethyl)aniline has been utilized in the synthesis of coordination polymers. In a study by Hajiashrafi et al. (2015), this compound was used to create new Cd(II) and Hg(II) coordination polymers. These polymers were synthesized through both conventional and sonochemical methods and characterized using various techniques including X-ray crystallography. Their study contributes to understanding the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Inhibitor Studies

The compound has also been involved in docking and quantitative structure-activity relationship studies for kinase inhibitors. Caballero et al. (2011) used related compounds to study the orientations and active conformations of c-Met kinase inhibitors. This research aids in understanding molecular features contributing to high inhibitory activity (Caballero et al., 2011).

Electrochemical and Antibacterial Studies

Koske et al. (2018) investigated the electrochemical and antibacterial properties of a Ru(II) complex with 4-fluoro-N-(2-pyridiylmethylene)-aniline Schiff base. This study provided insights into the biological activity of such complexes, indicating their potential in various applications (Koske et al., 2018).

Vibrational Spectra Study

A study by Acosta-Ramírez et al. (2013) on related compounds involved the synthesis and vibrational analysis of 2-(benzylthio)-N-{pyridin-4-ylmethylidene}aniline. This research, using computational methodology and spectroscopic techniques, helped in evaluating structural predictions and understanding vibration modes (Acosta-Ramírez et al., 2013).

Coordination Chemistry

The ligand N,N,4-tris(pyridin-2-ylmethyl)aniline, a compound structurally similar to this compound, was used in coordination chemistry research. Almesaker et al. (2007) synthesized this ligand to create a range of metal complexes, demonstrating the ligand's flexibility in forming diverse structures (Almesaker et al., 2007).

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-2-ylmethyl)aniline is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way.

properties

IUPAC Name

4-fluoro-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLAZFLOFFVANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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